molecular formula C13H22ClNO2 B2859086 Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride CAS No. 2171901-34-9

Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride

Cat. No.: B2859086
CAS No.: 2171901-34-9
M. Wt: 259.77
InChI Key: HIYOUOSABLONAC-UHFFFAOYSA-N
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Description

Methyl 1-(piperidin-3-yl)bicyclo[211]hexane-5-carboxylate hydrochloride is a complex organic compound characterized by its bicyclic structure and the presence of a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the bicyclo[2.1.1]hexane core. This can be achieved through intramolecular cyclization reactions, often using strong bases or acids to facilitate ring closure. The piperidine ring is then introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the bicyclic intermediate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups, such as alcohols or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring or the bicyclic core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides or amines, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride serves as a versatile intermediate for synthesizing other complex molecules. Its unique structure makes it suitable for use in organic synthesis and the development of new chemical entities.

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural complexity allows for the exploration of binding affinities and the development of potential bioactive compounds.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a building block for the synthesis of pharmaceuticals. Its derivatives may exhibit biological activities that are beneficial for treating various diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the derivatives and their intended use.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Bicyclic carboxylic acids

  • Other piperidinyl-containing compounds

Uniqueness: Methyl 1-(piperidin-3-yl)bicyclo[2.1.1]hexane-5-carboxylate hydrochloride stands out due to its unique bicyclic structure and the presence of the piperidine ring. This combination of structural features provides distinct chemical properties that differentiate it from other similar compounds.

Properties

IUPAC Name

methyl 1-piperidin-3-ylbicyclo[2.1.1]hexane-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c1-16-12(15)11-9-4-5-13(11,7-9)10-3-2-6-14-8-10;/h9-11,14H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYOUOSABLONAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC1(C2)C3CCCNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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